1-Methylinosine

Description

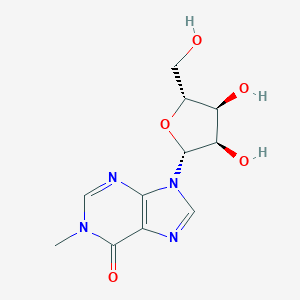

Structure

3D Structure

Properties

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNGQIYEQLPJMN-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175670 | |

| Record name | 1-Methylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methylinosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-73-0 | |

| Record name | 1-Methylinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6JR3HAB96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylinosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of 1-Methylinosine in tRNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylinosine (m1I) is a post-transcriptional modification found in transfer RNA (tRNA) that plays a crucial, albeit less ubiquitous, role compared to its counterparts like 1-methylguanosine (m1G) and 1-methyladenosine (m1A). This technical guide provides a comprehensive overview of the biological significance of m1I in tRNA, focusing on its biosynthesis, location, and functional implications. We delve into the distinct enzymatic pathways leading to m1I formation at position 37 in eukaryotic tRNAAla and at position 57 in archaeal tRNAs. Furthermore, this guide summarizes the current understanding of how m1I contributes to tRNA structure, stability, and the fidelity of protein translation. Detailed methodologies for the detection and analysis of m1I are provided, alongside a discussion of its potential involvement in cellular signaling pathways.

Introduction to this compound in tRNA

Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in protein synthesis.[1] Among the more than 100 known modifications, methylation is one of the most common. This compound (m1I) is a modified purine nucleoside found at two specific locations in tRNA: position 37, immediately 3' to the anticodon in eukaryotic tRNAAla, and position 57 in the TΨC loop of several archaeal tRNAs.[2][3] While the function of m1G37 in preventing frameshift errors during translation is well-established, the precise roles of m1I are still being elucidated. This guide aims to consolidate the current knowledge on m1I in tRNA to serve as a resource for researchers in molecular biology, drug development, and related fields.

Biosynthesis of this compound

The formation of m1I in tRNA follows two distinct pathways depending on its position and the organism.

Biosynthesis of m1I at Position 37 in Eukaryotic tRNAAla

In eukaryotes, the synthesis of m1I at position 37 of tRNAAla is a two-step enzymatic process:

-

Deamination of Adenosine to Inosine: The first step involves the conversion of adenosine at position 37 (A37) to inosine (I37). This reaction is catalyzed by the tRNA-specific adenosine deaminase ADAT1 (in humans) or its yeast homolog Tad1p.[4]

-

Methylation of Inosine: The resulting inosine is then methylated at the N1 position by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase TRM5.[2][4] Interestingly, TRM5 is also responsible for the formation of m1G in other tRNAs, highlighting its dual substrate specificity in some organisms.[4]

Biosynthesis of m1I at Position 57 in Archaea

In archaea, particularly in halophiles and thermophiles, the biosynthesis of m1I at position 57 follows a reversed order of enzymatic reactions:

-

Methylation of Adenosine: Adenosine at position 57 (A57) is first methylated to 1-methyladenosine (m1A57) by a SAM-dependent tRNA (m1A57) methyltransferase.[5]

-

Deamination of 1-Methyladenosine: The m1A57 intermediate is then deaminated by a specific m1A-deaminase to form this compound (m1I57).[5]

Biological Functions of this compound

The functional significance of m1I is inferred from its location within the tRNA structure and from studies on related modifications.

Role of m1I at Position 37

Position 37, adjacent to the anticodon, is a hotspot for modifications that are critical for maintaining the reading frame and ensuring translational fidelity.[6] While the role of m1G37 in preventing +1 frameshifting is well-documented, the specific contribution of m1I37 is less characterized quantitatively. However, it is presumed to serve a similar function in tRNAAla by stabilizing the codon-anticodon interaction. The N1-methylation of inosine, like that of guanosine, would prevent Watson-Crick base pairing with the first nucleotide of the tRNA's D-loop, thereby helping to maintain the open conformation of the anticodon loop required for efficient decoding.

Role of m1I at Position 57

Position 57 is located in the TΨC loop of the tRNA, which is involved in tertiary interactions that stabilize the L-shaped structure of the molecule. The presence of m1I in this position in archaea, particularly in those living in extreme environments, suggests a role in enhancing tRNA stability.[7] Modifications in the tRNA core are known to be important for thermal adaptation in thermophilic organisms.[5] The methylation at the N1 position of inosine could contribute to the overall structural integrity of the tRNA molecule under high temperatures or high salt concentrations.

Quantitative Data on the Effects of this compound

Quantitative data specifically on the effects of m1I on tRNA biophysical properties and translational dynamics are limited in the literature. The following table summarizes the known qualitative effects and provides a framework for future quantitative studies.

| Parameter | Effect of m1I Modification | Quantitative Data (if available) | References |

| tRNA Stability | Likely increases thermal stability, especially m1I57 in thermophiles. | A study on various tRNA modifications showed that they can collectively increase the melting temperature (Tm) of tRNA. For instance, 2-thiolation at position 54 can increase the Tm by over 3°C. Specific quantitative data for m1I is not available. | [7] |

| Translation Efficiency | m1I37 is expected to enhance translational fidelity by preventing frameshifting, similar to m1G37. | Studies on m1G37 deficiency show significant ribosome stalling at specific codons, indicating a role in regulating translation quality. Direct quantitative measurements for m1I37's impact on translation rate are needed. | [8] |

| Codon Recognition | The modification at position 37 influences the stability of the codon-anticodon interaction. | The precise impact of m1I on the binding energy of the codon-anticodon complex has not been quantitatively determined. | [9] |

| Aminoacylation | Modifications in the anticodon loop can influence recognition by aminoacyl-tRNA synthetases. | The effect of m1I37 on the aminoacylation kinetics of tRNAAla has not been reported. |

Experimental Protocols for the Analysis of this compound

The detection and quantification of m1I require specialized techniques that can distinguish it from other modifications, particularly m1G, which has a similar mass.

Mass Spectrometry-Based Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for identifying and quantifying RNA modifications.

Protocol Outline:

-

tRNA Isolation: Isolate total RNA from cells and enrich for the tRNA fraction using methods such as anion-exchange chromatography or size-exclusion chromatography.

-

Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

LC Separation: Separate the resulting nucleosides by reverse-phase high-performance liquid chromatography (HPLC). The retention times of m1I and m1G will differ due to subtle differences in their chemical properties.

-

MS/MS Analysis: Analyze the eluting nucleosides by tandem mass spectrometry.

-

Parent Ion Selection: Select the parent ion corresponding to the mass of the protonated methylated nucleoside (m/z 283.10 for [M+H]+).

-

Fragmentation: Fragment the parent ion by collision-induced dissociation (CID). The fragmentation pattern of the base will be different for m1I and m1G, allowing for their unambiguous identification. Specifically, the loss of the ribose moiety will yield a fragment ion corresponding to the modified base (1-methylhypoxanthine for m1I and 1-methylguanine for m1G), which have different masses.

-

-

Quantification: Quantify the amount of m1I relative to the canonical nucleosides by integrating the peak areas from the LC-MS chromatogram.

Primer Extension-Based Sequencing

Primer extension analysis can be used to detect modifications that block or cause misincorporation by reverse transcriptase.

Protocol Outline:

-

tRNA Isolation: Isolate total RNA containing the tRNA of interest.

-

Primer Design and Labeling: Design a DNA oligonucleotide primer complementary to a region downstream of the suspected modification site. Label the 5' end of the primer with a radioactive (e.g., 32P) or fluorescent tag.

-

Primer Annealing: Anneal the labeled primer to the tRNA template.

-

Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase (e.g., AMV-RT). The presence of m1I at position 37 will likely cause the reverse transcriptase to pause or terminate, resulting in a cDNA product that is shorter than the full-length transcript.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated using the same primer and an unmodified template.

-

Analysis: The position of the primer extension stop will indicate the location of the modified nucleotide. The intensity of the band corresponding to the truncated product can be used to estimate the stoichiometry of the modification.

This compound and Cellular Signaling

The role of tRNA modifications in cellular signaling is an emerging field of research. While direct evidence for m1I in specific signaling pathways is currently lacking, the broader context of tRNA biology suggests potential connections. For instance, tRNA fragments (tRFs) are known to act as signaling molecules in various cellular processes, including stress responses and the regulation of gene expression.[10] The modification status of the parent tRNA can influence the production and function of these tRFs. Future research may uncover whether m1I-containing tRNAs or their derived fragments participate in cellular signaling networks.

Conclusion and Future Perspectives

This compound is a fascinating, though less studied, tRNA modification with distinct biosynthetic pathways and likely important roles in tRNA structure and function. While its presence at position 37 in eukaryotic tRNAAla suggests a role in maintaining translational fidelity, and its occurrence at position 57 in archaeal tRNAs points towards a function in structural stability, particularly in extremophiles, more quantitative research is needed to fully elucidate its impact. The development of more sensitive and specific analytical techniques will be crucial for accurately quantifying m1I levels and for dissecting its precise contributions to tRNA biology. As our understanding of the "epitranscriptome" expands, the intricate roles of modifications like m1I in regulating gene expression and cellular signaling will undoubtedly become clearer, potentially opening new avenues for therapeutic intervention.

References

- 1. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic conversion of adenosine to inosine and to Nthis compound in transfer RNAs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of mRNA/tRNA mutations on translation speed: Implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AtTrm5a catalyses 1-methylguanosine and this compound formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tRNA modifications and tRNA-derived small RNAs: new insights of tRNA in human disease - PMC [pmc.ncbi.nlm.nih.gov]

1-Methylinosine as a modified nucleoside in RNA

An In-depth Technical Guide to 1-Methylinosine (m¹I) as a Modified Nucleoside in RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are crucial regulatory mechanisms that expand the functional capacity of RNA molecules beyond their primary sequence. Among the more than 170 known RNA modifications, N¹-methylinosine (m¹I) is a modified purine nucleoside found primarily in transfer RNA (tRNA). This modification plays a significant role in ensuring translational fidelity and maintaining the structural integrity of tRNA. This technical guide provides a comprehensive overview of the biosynthesis, function, and analysis of m¹I, with a focus on its relevance to biological research and therapeutic development.

Structure and Chemical Properties

This compound is an inosine molecule methylated at the N1 position of the hypoxanthine base.[1][2] This methylation introduces a positive charge under physiological conditions and, critically, blocks the Watson-Crick base-pairing face of the nucleoside.[3][4]

Table 1: Chemical Properties of this compound (m¹I)

| Property | Value | Reference(s) |

| Full Name | This compound | [5] |

| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | [2][5] |

| Chemical Formula | C₁₁H₁₄N₄O₅ | [5][6] |

| Monoisotopic Mass | 282.0964 g/mol | [2][5] |

| Average Molar Mass | 282.25 g/mol | [3] |

| CAS Number | 2140-73-0 | [7][8] |

| ChEBI ID | 19065 | [5] |

| PubChem CID | 65095 | [1][5] |

Biosynthesis of this compound

The biosynthesis of m¹I is not conserved across the domains of life, with distinct pathways observed in Eukaryotes and Archaea.

Eukaryotic Pathway

In eukaryotes, the formation of m¹I at position 37 of tRNA (m¹I37) is a two-step enzymatic process.[9] First, adenosine at position 37 (A37) is deaminated to inosine (I37) by a tRNA-specific adenosine deaminase (e.g., Tad1p in yeast). Subsequently, the I37 is methylated by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase to form m¹I37.[3][9]

Archaeal Pathway

In archaea, such as Haloferax volcanii, the pathway for modifying position 57 proceeds in a different order.[9][10] Adenosine-57 is first methylated to form N¹-methyladenosine (m¹A57), which is then deaminated to produce m¹I57.[9]

Function and Biological Role

The m¹I modification, typically found at position 37 in the anticodon loop of specific tRNAs (e.g., tRNAAla), is critical for accurate protein synthesis.[3] Its primary role is analogous to its structural relative, 1-methylguanosine (m¹G), in preventing translational frameshifting.[11][12][13]

-

Maintaining Reading Frame: The bulky methyl group at the N1 position prevents incorrect base pairing in the ribosome's A-site, thereby ensuring the correct reading frame is maintained, especially at slippery sequences (e.g., stretches of identical nucleotides).[11][12][14]

-

tRNA Structure: The positive charge of m¹I contributes to the local structure and stability of the anticodon loop.[4][13]

The enzymes responsible for the related m¹G37 modification, TrmD in bacteria and Trm5 in eukaryotes and archaea, are essential for cell growth, highlighting the importance of this class of modification.[11][14][15] While m¹I is less widespread than m¹G, its function in specific tRNAs is similarly vital for cellular viability.

Association with Disease

Modified nucleosides, including m¹I, are degradation products of RNA turnover and are excreted in urine. Altered levels of these nucleosides can serve as biomarkers for various pathological conditions, particularly cancer, due to the increased metabolic and proliferative activity of tumor cells.

Table 2: this compound Levels in Human Diseases

| Disease Type | Observation | Implication | Reference(s) |

| Breast Cancer | Increased urinary levels of m¹I are associated with a reduced five-year survival rate. | Potential Prognostic Marker | [8] |

| Acute Myelomonocytic Leukemia | Elevated urinary levels of m¹I observed in patients. | Potential Disease Biomarker | [8] |

| Large Cell Lung Carcinoma | Elevated urinary levels of m¹I observed in patients. | Potential Disease Biomarker | [8] |

| PL-12 Polymyositis | m¹I37 in human tRNAAla is a target for specific autoantibodies. | Autoimmune Target | [9] |

Experimental Protocols and Methodologies

The detection and quantification of m¹I require sensitive and specific analytical techniques due to its low abundance.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of modified nucleosides. The method involves the enzymatic hydrolysis of total RNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.

Detailed Protocol: LC-MS/MS Quantification of m¹I

-

RNA Isolation:

-

Extract total RNA from cells or tissues using a standard Trizol or column-based purification method.

-

Assess RNA integrity and purity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

-

Enzymatic Digestion of RNA:

-

To a 1-5 µg sample of total RNA, add nuclease P1 (2U) in a buffer of 10 mM ammonium acetate (pH 5.3).

-

Incubate at 42°C for 2 hours.

-

Add bacterial alkaline phosphatase (1U) and a compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates to nucleosides.

-

Centrifuge the sample at 10,000 x g for 5 minutes and collect the supernatant containing the digested nucleosides.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into a liquid chromatography system equipped with a C18 reverse-phase column.

-

Separate the nucleosides using a gradient of mobile phases, typically starting with aqueous ammonium acetate or formate and ramping up the concentration of an organic solvent like acetonitrile or methanol.

-

Elute the separated nucleosides into a tandem mass spectrometer operating in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect m¹I. The transition involves monitoring the fragmentation of the protonated parent ion [M+H]⁺ (m/z 283.1) to a specific product ion corresponding to the methylated base (m/z 151.1).

-

-

Quantification:

-

Generate a standard curve using a pure m¹I standard of known concentrations.[16]

-

Quantify the amount of m¹I in the biological sample by comparing its peak area to the standard curve.

-

Normalize the m¹I amount to the quantity of a canonical nucleoside (e.g., Adenosine) to account for variations in sample loading.[16]

-

Detection by Reverse Transcription-Based Sequencing

N1-methylated purines (m¹A, m¹G, and m¹I) are known to stall or cause misincorporations during reverse transcription (RT), a key step in many RNA sequencing workflows.[4][16][17] This property can be exploited for their detection.

-

RT Signature: The presence of m¹I in an RNA template often causes the reverse transcriptase to pause or terminate, leading to an abrupt drop in sequencing coverage at the position +1 nucleotide relative to the modification.[17]

-

Specialized Protocols: While standard RNA-seq is not quantitative for such modifications, specialized protocols (e.g., adapting principles from m¹A-seq or DAMM-seq) can enhance the detection of RT-stop signals.[18] These methods often involve optimizing RT conditions or using specific enzymes that are more or less sensitive to the modification. Quantification generally relies on comparing the frequency of RT stops in a sample to a control or a synthetic standard with a known modification level.[16]

Conclusion and Future Perspectives

This compound is a functionally significant RNA modification that safeguards the fidelity of protein synthesis. Its biosynthetic pathways and biological roles underscore the intricate layers of gene expression regulation. The association of urinary m¹I levels with several cancers positions it as a promising non-invasive biomarker for diagnosis and prognosis. Advances in mass spectrometry and sequencing technologies continue to improve our ability to detect and quantify m¹I, paving the way for a deeper understanding of its role in health and disease and for the potential development of novel therapeutic strategies targeting RNA modification pathways.

References

- 1. This compound | C11H14N4O5 | CID 65095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:19065) [ebi.ac.uk]

- 3. 1-Methylinosin – Wikipedia [de.wikipedia.org]

- 4. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modomics - A Database of RNA Modifications [genesilico.pl]

- 6. apexbt.com [apexbt.com]

- 7. Modomics - A Database of RNA Modifications [genesilico.pl]

- 8. caymanchem.com [caymanchem.com]

- 9. Enzymatic conversion of adenosine to inosine and to Nthis compound in transfer RNAs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel enzymatic pathway leading to this compound modification in Haloferax volcanii tRNA. | Sigma-Aldrich [merckmillipore.com]

- 11. Trm5 and TrmD: Two Enzymes from Distinct Origins Catalyze the Identical tRNA Modification, m1G37 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Methylated nucleosides in tRNA and tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TrmD: A Methyl Transferase for tRNA Methylation With m1G37 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of N1-methyladenosine in the quantification of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine - PMC [pmc.ncbi.nlm.nih.gov]

1-Methylinosine: A Key Regulator in the RNA Epigenome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The epitranscriptome, a collection of over 170 chemical modifications to RNA, adds a dynamic layer of regulation to gene expression, influencing RNA stability, localization, and translation. Among these modifications, 1-methylinosine (m1I) is a crucial player, particularly within transfer RNA (tRNA). This technical guide provides a comprehensive overview of m1I in the context of the RNA epigenome, detailing its biogenesis, regulatory roles, and association with human diseases. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into this important RNA modification.

This compound is an inosine molecule methylated at the N1 position of the hypoxanthine base.[1] It is primarily found at position 37, 3' to the anticodon, in eukaryotic tRNAs and at position 57 in the TΨC loop of some archaeal tRNAs. The formation of m1I is a post-transcriptional event, catalyzed by specific enzymes that are highly conserved across species, underscoring its biological importance.[2] This modification is critical for maintaining translational fidelity and efficiency. Dysregulation of m1I levels has been implicated in a range of human diseases, including metabolic disorders, neurological conditions, and cancer.

Biogenesis and Regulation of this compound

The biosynthesis of m1I is a multi-step enzymatic process that differs between eukaryotes and archaea. In eukaryotes, m1I at position 37 of tRNA, particularly tRNAAla, is formed from an inosine residue that was previously converted from adenosine by tRNA adenosine deaminases (ADATs).[3] This inosine is then methylated by a S-adenosylmethionine (SAM)-dependent methyltransferase.

The key enzymes involved in the addition and removal of the methyl group that can lead to or revert m1I are part of a broader system of RNA modification "writers," "erasers," and "readers."

-

Writers (Methyltransferases): The TRMT10 family of enzymes is responsible for N1-methylation of purines at position 9 of tRNAs. In humans, TRMT10A is the ortholog of the yeast Trm10 and functions as an m1G9 methyltransferase on several cytoplasmic tRNAs.[4][5][6] Notably, some members of this family, like yeast Trm5, are involved in the formation of m1I at position 37, highlighting the role of this enzyme family in m1I biogenesis.[7]

-

Erasers (Demethylases): The AlkB homolog (ALKBH) family of dioxygenases act as "erasers" for RNA methylation. ALKBH1 has been identified as a demethylase for N1-methyladenosine (m1A) in tRNA.[8][9][10] Since m1A is a precursor to m1I in some archaeal pathways and shares structural similarities, ALKBH1's activity is highly relevant to the regulation of m1I levels. ALKBH1-mediated demethylation of tRNA can lead to decreased tRNA stability and affects translation initiation and elongation.[2][10]

The dynamic interplay between these writers and erasers allows for the precise control of m1I levels in response to cellular signals, such as nutrient availability.

Data Presentation: Quantitative Insights into m1I and Related Modifications

Quantitative analysis of RNA modifications is essential for understanding their regulatory roles. While absolute quantification of m1I across different biological contexts is still an emerging area of research, studies on the broader impact of its regulatory enzymes provide valuable insights.

Table 1: Regulation of tRNA m1A Levels by ALKBH1 in Human Cells

| Cell Line | Genetic Manipulation | Change in m1A/G Ratio in total tRNA | Reference |

| HeLa | Transient knockdown of ALKBH1 | ~6% increase | [8] |

| HeLa | Transient overexpression of ALKBH1 | ~16% decrease | [8] |

| HeLa | Stable overexpression of ALKBH1 | ~21% decrease | [8] |

| MEF | Alkbh1 knockout | ~42% increase | [8] |

Table 2: Association of this compound with Human Disease

| Disease | Biological Sample | Observation | Implication | Reference |

| Breast Cancer | Urine | Significantly higher levels of m1I compared to healthy individuals. | Potential as a non-invasive biomarker for diagnosis and prognosis. | |

| Myositis (PL-12 Polymyositis) | Serum | Presence of autoantibodies specifically targeting human tRNAAla containing inosine and m1I. | m1I is a major epitope in this autoimmune disease. | |

| Early-onset Diabetes, Microcephaly, and Intellectual Disability | Patient-derived cells | Loss-of-function mutations in TRMT10A, the human homolog of the yeast m1G9/m1I37 methyltransferase. | TRMT10A deficiency leads to tRNA hypomethylation, fragmentation, and β-cell apoptosis. | |

| Colorectal Cancer | Tumor Tissue | Overexpression of the m1A demethylase ALKBH1 is associated with metastasis and poor prognosis. | ALKBH1-mediated demethylation of METTL3 mRNA promotes cancer progression. |

Signaling Pathways and Logical Relationships

The regulation and function of m1I are integrated into broader cellular signaling networks that respond to environmental cues and control fundamental processes like protein synthesis.

Biogenesis and Turnover of this compound in tRNA

Caption: Enzymatic pathway for the synthesis and potential removal of this compound (m1I) in tRNA.

Regulation of Translation by ALKBH1 in Response to Glucose Levels

Caption: ALKBH1 activity responds to glucose levels, modulating tRNA methylation and protein synthesis.[2][10]

mTOR Signaling and tRNA Modification in Cellular Stress Response

Caption: Cellular stress and mTOR signaling converge to regulate tRNA modifications and translation.

Experimental Protocols

Protocol 1: Quantification of m1I in RNA by LC-MS/MS

This protocol outlines the steps for the relative or absolute quantification of this compound from total RNA or purified tRNA fractions using liquid chromatography-tandem mass spectrometry.

1. RNA Isolation and Purification:

-

Isolate total RNA from cells or tissues using a standard Trizol-based or column-based method.

-

For higher sensitivity, purify the tRNA fraction using methods such as anion-exchange chromatography or size-exclusion chromatography.

-

Assess RNA integrity and concentration using a Bioanalyzer or similar instrument.

2. Enzymatic Digestion of RNA to Nucleosides:

-

In a sterile, RNase-free microfuge tube, combine 1-10 µg of RNA with nuclease-free water to a final volume of 20 µL.

-

Add 2.5 µL of 10X Nuclease P1 Buffer (e.g., 100 mM ammonium acetate, pH 5.3).

-

Add 1 µL of Nuclease P1 (e.g., 100 U/µL).

-

Incubate at 42°C for 2 hours.

-

Add 3 µL of 10X Alkaline Phosphatase Buffer (e.g., 500 mM Tris-HCl, pH 8.5).

-

Add 1 µL of Calf Intestinal Alkaline Phosphatase (CIP) (e.g., 1 U/µL).

-

Incubate at 37°C for 2 hours.

-

Centrifuge the digest at 14,000 x g for 10 minutes to pellet any undigested material.

-

Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatography:

-

Use a C18 reverse-phase column suitable for nucleoside separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Run a gradient from 0-40% Mobile Phase B over 20-30 minutes to separate the nucleosides.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Perform Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for m1I and the four canonical nucleosides (A, C, G, U) for relative quantification.

-

m1I Transition: Precursor ion (m/z) 283.10 → Product ion (m/z) 151.1.

-

Create a standard curve using a synthetic this compound standard for absolute quantification.

-

-

Data Analysis:

-

Integrate the peak areas for each nucleoside.

-

Calculate the ratio of the m1I peak area to the sum of the canonical nucleoside peak areas (e.g., m1I/A or m1I/G) for relative quantification.

-

Protocol 2: In Vitro Methyltransferase Assay for TRMT10A

This assay measures the ability of recombinant TRMT10A to methylate a tRNA substrate.

1. Reagents and Substrates:

-

Recombinant human TRMT10A protein.

-

In vitro transcribed tRNA substrate (e.g., tRNAiMet) containing a guanosine at position 9.

-

S-adenosylmethionine (SAM) as the methyl donor.

-

Methylation Buffer: 50 mM Tris-HCl pH 8.0, 20 mM NaCl, 4.5 mM MgCl₂, 2 mM DTT, 20 µg/mL BSA, 0.5 U/µL RNase inhibitor.

2. Methylation Reaction:

-

In a final volume of 20 µL, combine:

-

<10 nM tRNA substrate.

-

25 µM SAM (for radioactive assays, use [³H]-SAM).

-

250 nM recombinant TRMT10A.

-

Methylation Buffer to final volume.

-

-

Incubate the reaction at 30°C for 1-3 hours.

-

Stop the reaction by adding 125 mM guanidine hydrochloride or by flash-freezing in liquid nitrogen.

3. Analysis of Methylation:

-

Method A (Radioactive):

-

Spot the reaction mixture onto a filter paper, wash with trichloroacetic acid (TCA) to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

-

Method B (LC-MS/MS):

-

Purify the tRNA from the reaction mixture.

-

Digest the tRNA to nucleosides as described in Protocol 1.

-

Analyze the formation of m1G (or m1I if the substrate was inosine-containing) by LC-MS/MS.

-

-

Method C (Thin-Layer Chromatography - TLC):

-

Digest the tRNA to nucleosides.

-

Spot the digest on a cellulose TLC plate.

-

Develop the chromatogram using a solvent system such as isopropanol:HCl:water.

-

Visualize the spots under UV light or by autoradiography if using [³H]-SAM. Compare the migration to a known m1G or m1I standard.

-

Protocol 3: In Vitro Demethylation Assay for ALKBH1

This protocol is designed to assess the ability of recombinant ALKBH1 to demethylate an m1A- or m1I-containing tRNA substrate.

1. Reagents and Substrates:

-

Recombinant human ALKBH1 protein.

-

m1A- or m1I-containing tRNA substrate (can be chemically synthesized or enzymatically prepared).

-

Demethylation Buffer: 50 mM HEPES pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 50 µg/mL BSA.

2. Demethylation Reaction:

-

In a final volume of 50 µL, combine:

-

1 pmol of m1A/m1I-containing tRNA substrate.

-

1-5 µM recombinant ALKBH1.

-

Demethylation Buffer to final volume.

-

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding 5 mM EDTA and heating to 95°C for 5 minutes.

3. Analysis of Demethylation:

-

Purify the tRNA from the reaction mixture using a suitable RNA cleanup kit.

-

Digest the tRNA to nucleosides as described in Protocol 1.

-

Analyze the decrease in the m1A or m1I signal and the corresponding increase in the adenosine or inosine signal using LC-MS/MS.

Protocol 4: Methylated RNA Immunoprecipitation (MeRIP-seq) for m1I

This protocol allows for the transcriptome-wide mapping of m1I sites.

1. RNA Preparation and Fragmentation:

-

Isolate high-quality total RNA from the sample of interest. It is recommended to start with at least 15-50 µg of total RNA.

-

Fragment the RNA to an average size of ~100 nucleotides using RNA fragmentation buffer or enzymatic methods. Purify the fragmented RNA.

2. Immunoprecipitation (IP):

-

Prepare Protein A/G magnetic beads by washing them with IP buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).

-

In a new tube, incubate 5-10 µg of a validated anti-m1I polyclonal antibody (e.g., Diagenode Cat# C15410366) with the fragmented RNA in IP buffer supplemented with RNase inhibitors for 2 hours at 4°C with rotation.[8]

-

Add the pre-washed magnetic beads to the RNA-antibody mixture and incubate for another 2 hours at 4°C with rotation.

-

Pellet the beads on a magnetic stand and wash them three times with low-salt wash buffer and three times with high-salt wash buffer to remove non-specific binding.

3. Elution and Library Preparation:

-

Elute the m1I-containing RNA fragments from the beads using an elution buffer containing a competitive inhibitor (e.g., free m1I nucleoside) or a high-salt buffer followed by ethanol precipitation.

-

Use the eluted RNA and a corresponding input control (fragmented RNA that did not undergo IP) to construct sequencing libraries using a strand-specific RNA-seq library preparation kit suitable for low-input samples.

4. Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the reads to the reference genome/transcriptome.

-

Use peak-calling algorithms (e.g., MACS2, exomePeak) to identify enriched regions (m1I peaks) in the IP sample relative to the input control.

-

Perform motif analysis on the identified peaks to find consensus sequences for m1I modification.

Conclusion and Future Directions

This compound is a vital component of the RNA epigenome, playing a critical role in ensuring the fidelity and efficiency of translation. The enzymatic machinery responsible for its deposition and potential removal is intricately linked to cellular signaling pathways that respond to metabolic state and environmental stress. The dysregulation of m1I homeostasis is increasingly recognized as a contributing factor to human diseases, opening new avenues for diagnostics and therapeutic intervention.

The protocols and data presented in this guide provide a framework for researchers to explore the multifaceted roles of m1I. Future research should focus on developing more robust tools for the absolute quantification of m1I in diverse biological samples, identifying the full complement of m1I "reader" proteins that translate this modification into functional outcomes, and elucidating the precise signaling cascades that control the activity of m1I writers and erasers. A deeper understanding of the this compound landscape will undoubtedly uncover novel mechanisms of gene regulation and provide new targets for the development of innovative therapies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 3. m1I Antibody Dot Blot (C15410366) | Diagenode [diagenode.com]

- 4. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. diagenode.com [diagenode.com]

- 7. A low-cost, low-input method establishment for m6A MeRIP-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Lineblot and Immunoprecipitation Methods in the Detection of Myositis-Specific and Myositis-Associated Antibodies in Patients with Idiopathic Inflammatory Myopathies: Consistency with Clinical Diagnoses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of 1-Methylinosine by Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylinosine (m1I) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA), specifically at position 37 in the anticodon loop of eukaryotic tRNA(Ala).[1] Its presence and concentration in biological fluids have garnered significant interest as a potential biomarker for various physiological and pathological states. Notably, elevated urinary levels of this compound have been observed in patients with certain types of cancer, including those of the urinary organs, female genital tract, and colorectal cancer, suggesting its potential role in monitoring disease progression and treatment response.[2][3]

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the accurate and sensitive quantification of modified nucleosides like this compound.[4] This powerful analytical technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling precise measurement of low-abundance analytes in complex biological matrices. The use of stable isotope-labeled internal standards in a dilution strategy further enhances the accuracy and reproducibility of quantification.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound in various biological samples using LC-MS/MS. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for their specific research needs.

Signaling Pathways and Experimental Workflows

The accurate quantification of this compound is critical for understanding its biological role and clinical relevance. The following diagrams illustrate the general biological context and the analytical workflow for its measurement.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound in human urine samples from healthy individuals and cancer patients. These values can serve as a reference for expected concentration ranges.

Table 1: Urinary this compound Levels in Healthy Adults and Colorectal Cancer Patients

| Group | N | This compound (nmol/µmol creatinine) Mean ± SD |

| Healthy Adults | 60 | 0.85 ± 0.32 |

| Colorectal Cancer | 52 | 1.54 ± 0.87 |

Data adapted from a study on urinary nucleosides as biomarkers for colorectal cancer.[3]

Table 2: Urinary this compound in Healthy Individuals and Patients with Genitourinary Cancers

| Group | N | This compound Elevation Frequency |

| Healthy Volunteers | - | - |

| Genitourinary Cancer Patients | 31 | 77% |

Data from a study investigating urinary modified nucleosides as tumor markers.[2]

Experimental Protocols

Protocol 1: Sample Preparation from Human Urine

This protocol describes a simple "dilute-and-shoot" method for the preparation of urine samples for LC-MS/MS analysis of this compound, adapted from a validated method for modified nucleosides.[7][8]

Materials:

-

Human urine samples

-

Acetonitrile (LC-MS grade)

-

This compound-d3 (deuterium-labeled internal standard)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, combine 100 µL of urine with a known concentration of the internal standard, this compound-d3.

-

Add 600 µL of acetonitrile to the mixture.

-

Vortex the mixture at high speed for 3 minutes to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: Sample Preparation from Human Plasma

This protocol outlines a protein precipitation method for the extraction of this compound from human plasma.

Materials:

-

Human plasma samples

-

Acetonitrile (LC-MS grade), pre-chilled to -20°C

-

This compound-d3 (internal standard)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma and a known concentration of the internal standard, this compound-d3.

-

Add 400 µL of pre-chilled acetonitrile to the plasma sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an LC-MS vial for analysis.

Protocol 3: Enzymatic Hydrolysis of tRNA

This protocol describes the enzymatic digestion of tRNA to release its constituent nucleosides, including this compound, for subsequent LC-MS/MS analysis.

Materials:

-

Isolated tRNA sample

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Ammonium acetate buffer (pH 5.3)

-

Microcentrifuge tubes (1.5 mL)

-

Heating block or water bath

Procedure:

-

In a microcentrifuge tube, dissolve the tRNA sample in ammonium acetate buffer.

-

Add Nuclease P1 to the tRNA solution.

-

Incubate the mixture at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase to the reaction mixture.

-

Incubate at 37°C for an additional 2 hours.

-

Terminate the reaction by heating at 95°C for 5 minutes.

-

Centrifuge the sample to pellet any denatured enzymes.

-

Transfer the supernatant containing the nucleosides to an LC-MS vial for analysis.

LC-MS/MS Method Parameters

The following are recommended starting parameters for the LC-MS/MS analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar compounds like nucleosides. A C18 column can also be used. |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient from high aqueous to high organic content is typically used with C18, while the reverse is used for HILIC. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 283.1 |

| Product Ion (Q3) | m/z 151.1 |

| Internal Standard (this compound-d3) | MRM transition to be determined based on the specific labeled positions. |

| Collision Energy (CE) | Optimization is required for the specific instrument, typically in the range of 10-30 eV. |

| Declustering Potential (DP) | Optimization is required for the specific instrument. |

| Source Temperature | 400 - 550°C |

| IonSpray Voltage | ~5500 V |

Note on MRM Transition: The MRM transition of m/z 283.1 → 151 corresponds to the transition from the protonated molecule [M+H]+ of this compound to its characteristic product ion.[9] It is crucial to be aware of potential isotopic crosstalk from other methylated nucleosides, and chromatographic separation is key to ensuring accurate quantification.[9]

Conclusion

The quantitative analysis of this compound by LC-MS/MS is a powerful tool for researchers and clinicians investigating its role as a potential biomarker. The protocols and parameters outlined in these application notes provide a solid foundation for developing and validating robust and reliable analytical methods. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric conditions will ensure the generation of high-quality data for advancing our understanding of the biological significance of this modified nucleoside.

References

- 1. Enzymatic conversion of adenosine to inosine and to Nthis compound in transfer RNAs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary modified nucleosides as tumor markers in cancer of the urinary organs or female genital tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary nucleosides as biological markers for patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols for the Detection of 1-Methylinosine (m¹I) in RNA

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-methylinosine (m¹I) is a post-transcriptional modification of RNA, predominantly found in transfer RNA (tRNA).[1][2] It is formed by the methylation of inosine at the N1 position of the hypoxanthine ring.[1] The biosynthesis of m¹I can occur through two primary pathways: the deamination of adenosine (A) to inosine (I) followed by methylation, or the methylation of adenosine to N1-methyladenosine (m¹A) followed by deamination.[3][4] In eukaryotic tRNAAla, m¹I at position 37 is formed from an inosine precursor, whereas in archaeal tRNAs, m¹I at position 57 arises from an m¹A intermediate.[4] The presence of the methyl group at the N1 position disrupts Watson-Crick base pairing, impacting RNA structure and function.[2][5] Accurate detection and quantification of m¹I are crucial for understanding its role in tRNA stability, translation fidelity, and its potential involvement in human diseases.

I. Overview of Detection Methodologies

The detection of m¹I can be broadly categorized into three types of methods: global quantification, site-specific analysis using sequencing, and hybrid approaches. Each method offers distinct advantages in terms of sensitivity, resolution, and throughput.

-

Global Quantification Methods: These techniques measure the total abundance of m¹I in an RNA sample but do not provide information about its specific location within a sequence. They are ideal for assessing overall changes in m¹I levels in response to cellular stress, disease, or drug treatment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for accurate quantification of modified nucleosides.[6][7] It involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios.[8]

-

High-Performance Liquid Chromatography (HPLC): A technique used to separate and quantify nucleosides from a digested RNA sample.[6] While effective, it is generally less sensitive and specific than LC-MS/MS.

-

-

Sequencing-Based Methods: These approaches aim to identify the precise location of m¹I within an RNA molecule. Many methods developed for the related m¹A modification can be adapted for m¹I, as both modifications block the Watson-Crick pairing face and can cause reverse transcriptase (RT) to stall or misincorporate nucleotides.[5][9]

-

RT-Signature-Based Sequencing: This approach leverages the fact that the m¹I modification acts as a block to reverse transcription.[9] The location of m¹I can be inferred by identifying sites of RT arrest or specific misincorporation patterns during cDNA synthesis, which are then detected via high-throughput sequencing.

-

-

Hybrid and Other Methods: These methods combine elements from different approaches to detect or validate the presence of m¹I.

-

Immuno-Northern Blotting (INB): This technique combines gel electrophoresis to separate RNA by size with antibody-based detection.[10][11][12] It allows for the detection of m¹I within specific RNA species (e.g., tRNAs) but requires a highly specific antibody against m¹I.[10][11]

-

Primer Extension: A classic method to detect modifications that block reverse transcriptase.[6] A radiolabeled primer is annealed to the RNA template, and reverse transcription is performed. The resulting cDNA products are run on a gel, and the site of modification is identified by the termination of cDNA synthesis.[6]

-

Biosynthesis of this compound (m¹I)

The formation of m¹I in tRNA occurs via two distinct, organism-dependent pathways. In eukaryotes, it typically involves the deamination of adenosine to inosine, followed by methylation. In archaea, the pathway involves the methylation of adenosine to m¹A, which is then deaminated to m¹I.[4]

Caption: Biosynthesis of this compound (m¹I) in Eukaryotes and Archaea.

II. Quantitative Data Summary

The following table summarizes and compares the key features of the primary methods for m¹I detection.

| Method | Principle | Resolution | RNA Input | Throughput | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation and mass-to-charge ratio analysis of digested nucleosides.[7] | Global (No sequence) | >1 µg total RNA | Low | Highly accurate and quantitative; high specificity.[7] | Destroys sequence information; requires specialized equipment.[7] |

| HPLC | Chromatographic separation of digested nucleosides based on physical properties.[6] | Global (No sequence) | >5 µg total RNA | Low | Quantitative; relatively accessible equipment. | Lower sensitivity and specificity than LC-MS/MS; loses sequence context.[6] |

| RT-Signature Sequencing | High-throughput sequencing to map reverse transcription stops or mutations caused by m¹I.[9][13] | Single Nucleotide | 1-10 µg total RNA | High | Provides precise location and stoichiometry; transcriptome-wide. | Indirect detection; can be confounded by RNA structure or other modifications. |

| Immuno-Northern Blot (INB) | Gel separation of RNA followed by detection using a modification-specific antibody.[10][12] | RNA Species | 100 ng - 1 µg total RNA | Medium | Visualizes modification on specific RNA bands; quantitative.[11] | Requires a highly specific anti-m¹I antibody; not single-nucleotide resolution. |

| Primer Extension | Detection of reverse transcriptase termination at the modification site.[6] | Single Nucleotide | ~1 µg total RNA | Low | Validates specific sites; relatively simple setup. | Not suitable for transcriptome-wide discovery; can be labor-intensive.[6] |

III. Experimental Protocols

Protocol 1: Global Quantification of m¹I using LC-MS/MS

This protocol outlines the steps for quantifying the absolute amount of m¹I in a total RNA sample.

Caption: General workflow for quantifying m¹I using LC-MS/MS.

Methodology:

-

RNA Isolation:

-

Extract total RNA from cells or tissues using a standard Trizol or column-based purification method.

-

Assess RNA integrity using a Bioanalyzer or gel electrophoresis and quantify using a NanoDrop or Qubit fluorometer.

-

-

Enzymatic Digestion to Nucleosides:

-

In a sterile microfuge tube, combine 1-5 µg of total RNA with 1/10th volume of 10X Nuclease P1 buffer.

-

Add 2-5 units of Nuclease P1 and incubate at 37°C for 2 hours to digest RNA into 5'-mononucleotides.

-

Add 1/10th volume of 10X Alkaline Phosphatase buffer and 1-2 units of bacterial alkaline phosphatase.

-

Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides into nucleosides.

-

Terminate the reaction by filtering the sample through a 10 kDa molecular weight cutoff filter to remove enzymes.

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture into a reverse-phase C18 UPLC column.

-

Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Elute the separated nucleosides into a tandem mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.

-

Monitor for the specific precursor-to-product ion transition for m¹I (and canonical nucleosides like A, G, C, U for normalization).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of pure m¹I and canonical nucleoside standards.

-

Calculate the area under the curve for the m¹I peak and the canonical nucleoside peaks in the experimental samples.

-

Determine the absolute quantity of m¹I by comparing it to the standard curve and express it as a ratio relative to a canonical nucleoside (e.g., m¹I/A).

-

Protocol 2: Site-Specific Detection of m¹I using RT-Signature Sequencing

This protocol describes a general method to identify m¹I sites based on the principle that the modification stalls reverse transcriptase.

Caption: Workflow for identifying m¹I sites via RT-stop signatures.

Methodology:

-

RNA Preparation and Fragmentation:

-

Isolate high-quality total RNA or a specific RNA fraction (e.g., tRNA-enriched).

-

Fragment the RNA to a desired size range (e.g., 50-100 nt) using enzymatic or chemical fragmentation.

-

-

Library Preparation:

-

Ligate a 3' adapter to the fragmented RNA.

-

Perform reverse transcription using a primer complementary to the 3' adapter. The m¹I modification will cause the reverse transcriptase to terminate, generating a population of cDNAs whose 5' ends correspond to the modification site.

-

Ligate a 5' adapter to the newly synthesized cDNA.

-

Amplify the adapter-ligated cDNA library using PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).

-

Perform quality control and trim adapter sequences from the raw reads.

-

Align the reads to the reference transcriptome or genome.

-

Identify potential m¹I sites by mapping the 5' ends of the aligned reads. An accumulation of 5' ends at a specific nucleotide position (one base downstream of the modified base) indicates a site of significant RT arrest.

-

Use statistical modeling to distinguish true modification-induced stops from background noise or stops caused by strong RNA secondary structures.

-

Protocol 3: Detection of m¹I by Immuno-Northern Blotting (INB)

This protocol is for visualizing m¹I in specific RNA populations, contingent on the availability of a specific anti-m¹I antibody.[12]

Caption: Key steps of the Immuno-Northern Blotting (INB) protocol.

Methodology:

-

RNA Electrophoresis:

-

Transfer and Cross-linking:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for m¹I (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the signal using a chemiluminescence imager or X-ray film. The resulting bands will indicate which RNA species contain the m¹I modification.

-

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002721) [hmdb.ca]

- 2. 1-Methylinosin – Wikipedia [de.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Enzymatic conversion of adenosine to inosine and to Nthis compound in transfer RNAs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Effect of N1-methyladenosine in the quantification of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides | PLOS One [journals.plos.org]

- 11. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immuno-Northern Blotting: Detection of Modified RNA Using Gel Separation and Antibodies to Modified Nucleosides | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides | PLOS One [journals.plos.org]

Application of 1-Methylinosine in Therapeutic Oligonucleotide Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic oligonucleotides is continually evolving, with chemical modifications playing a pivotal role in enhancing their efficacy, stability, and specificity. 1-Methylinosine (m1I) is a naturally occurring modified nucleoside found in transfer RNA (tRNA)[1]. Its unique chemical structure, featuring a methyl group at the N1 position of the hypoxanthine base, prevents standard Watson-Crick base pairing. This characteristic presents both challenges and opportunities in the design of therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The strategic incorporation of this compound can be leveraged to modulate duplex stability, confer nuclease resistance, and fine-tune the interaction with target RNA and cellular machinery. These application notes provide a comprehensive overview of the rationale, potential benefits, and detailed protocols for the integration of this compound into therapeutic oligonucleotide design.

Rationale for Incorporating this compound

The primary motivation for using this compound in therapeutic oligonucleotides stems from its ability to disrupt canonical base pairing. Unlike standard nucleosides, the N1-methyl group on the purine ring of this compound sterically hinders the formation of hydrogen bonds required for Watson-Crick pairing with cytidine or uridine. This property can be strategically employed to:

-

Introduce Local Duplex Instability: By placing this compound at specific positions within an oligonucleotide, it is possible to create localized "mismatches" or areas of reduced stability in the oligonucleotide-target RNA duplex. This can be advantageous in applications where transient binding or controlled release of the oligonucleotide is desired.

-

Modulate RNase H Activity: For antisense oligonucleotides that function via an RNase H-mediated mechanism, the introduction of a non-hybridizing nucleotide like this compound can influence the cleavage pattern of the target RNA. Strategic placement can be used to direct RNase H cleavage to specific sites or to prevent cleavage where it is not desired.

-

Enhance Nuclease Resistance: The bulky methyl group and the altered sugar-phosphate backbone conformation around the this compound insertion site may provide steric hindrance to endo- and exonucleases, thereby increasing the in vivo half-life of the oligonucleotide therapeutic.

-

Investigate Structure-Activity Relationships: As a research tool, this compound can be used to probe the structural requirements of oligonucleotide-protein interactions and to understand the impact of localized duplex instability on therapeutic efficacy.

Quantitative Data Summary

The incorporation of modified nucleosides significantly impacts the thermodynamic stability and nuclease resistance of therapeutic oligonucleotides. While direct quantitative data for this compound is limited in publicly available literature, data from the closely related N1-methyladenosine (m1A), which also features a Watson-Crick blocking methyl group, provides a valuable surrogate for estimating its effects.

| Modification | Effect on Duplex Stability (ΔΔG in kcal/mol) vs. Unmodified RNA/RNA Duplex | Estimated Change in Melting Temperature (Tm) per Modification | Nuclease Resistance |

| This compound (estimated) | Destabilizing (ΔΔG ≈ 4.3–6.5)[2] | Significant decrease | Potentially Increased |

| 2'-O-Methyl (for comparison) | Stabilizing | +1.0 to +1.5 °C | Increased[3] |

| Phosphorothioate (for comparison) | Slightly Destabilizing | -0.5 °C | Significantly Increased[4] |

Note: The ΔΔG values are derived from studies on N1-methyladenosine (m1A) and N1-methylguanosine (m1G) and are expected to be similar for this compound due to the analogous disruption of Watson-Crick base pairing[2]. Direct experimental determination of these values for this compound is recommended for specific applications.

Experimental Protocols

Protocol 1: Synthesis of this compound-Modified Oligonucleotides

Objective: To synthesize a therapeutic oligonucleotide containing a this compound modification at a specific position using solid-phase phosphoramidite chemistry.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

This compound phosphoramidite (synthesis described in literature[5])

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Oxidizing solution (e.g., Iodine/water/pyridine)

-

Capping reagents (e.g., Acetic anhydride and N-methylimidazole)

-

Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., Concentrated ammonium hydroxide)

-

Acetonitrile (synthesis grade)

Procedure:

-

Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of this compound phosphoramidite at the designated cycle.

-

Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction with the following steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

-

Coupling: Activation of the incoming phosphoramidite (standard or this compound) with the activator solution and coupling to the free 5'-hydroxyl group of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using the oxidizing solution.

-

-

Cleavage and Deprotection: Following the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove all remaining protecting groups by incubation in the cleavage and deprotection solution.

-

Purification: Purify the crude oligonucleotide product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the full-length, this compound-modified product.

-

Quality Control: Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis.

Protocol 2: Nuclease Resistance Assay

Objective: To assess the stability of a this compound-modified oligonucleotide in the presence of nucleases compared to an unmodified control.

Materials:

-

This compound-modified oligonucleotide

-

Unmodified control oligonucleotide of the same sequence

-

3'-Exonuclease (e.g., Snake Venom Phosphodiesterase)

-

Serum (e.g., Fetal Bovine Serum, FBS)

-

Reaction buffer

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Gel loading buffer

-

Staining agent (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the oligonucleotide (modified or unmodified) at a final concentration of 1 µM in the appropriate reaction buffer.

-

Enzyme/Serum Addition: Add either the 3'-exonuclease or FBS (e.g., to a final concentration of 10%) to initiate the degradation reaction.

-

Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction and immediately quench the enzymatic activity by adding gel loading buffer containing a denaturing agent (e.g., formamide) and placing on ice.

-

Gel Electrophoresis: Load the quenched samples onto a denaturing polyacrylamide gel.

-

Visualization and Analysis: After electrophoresis, stain the gel with SYBR Gold and visualize using a gel imaging system. Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.

Protocol 3: In Vitro Antisense Activity Assay

Objective: To evaluate the ability of a this compound-modified antisense oligonucleotide to downregulate the expression of a target mRNA in cell culture.

Materials:

-

This compound-modified ASO

-

Control ASOs (unmodified, mismatch)

-

Mammalian cell line expressing the target gene

-

Cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine)

-

Reagents for RNA extraction

-

Reagents for reverse transcription quantitative PCR (RT-qPCR)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: On the following day, transfect the cells with the this compound-modified ASO and control ASOs at various concentrations using a suitable transfection reagent according to the manufacturer's protocol. Include a mock-transfected control (transfection reagent only).

-

Incubation: Incubate the cells for 24-48 hours post-transfection.

-

RNA Extraction: Harvest the cells and extract total RNA using a standard protocol or commercial kit.

-

RT-qPCR: Perform RT-qPCR to quantify the expression level of the target mRNA. Normalize the target gene expression to a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the percentage of target mRNA knockdown for each ASO treatment relative to the mock-transfected control.

Visualizations

Caption: Experimental workflow for the development and evaluation of this compound-modified therapeutic oligonucleotides.

Caption: Proposed mechanism of action for a this compound-modified antisense oligonucleotide (m1I-ASO) targeting a disease-causing mRNA for RNase H-mediated degradation.

Conclusion

The incorporation of this compound into therapeutic oligonucleotides represents a novel strategy for fine-tuning their properties. While further research is needed to fully elucidate the quantitative effects of this modification, the available data on analogous compounds suggest that this compound can be a powerful tool for modulating duplex stability and potentially enhancing nuclease resistance. The protocols provided herein offer a framework for the synthesis, purification, and evaluation of this compound-modified oligonucleotides, enabling researchers to explore their therapeutic potential in a systematic manner. As our understanding of the interplay between chemical modifications and biological activity deepens, non-canonical nucleosides like this compound are poised to play an increasingly important role in the design of next-generation oligonucleotide therapeutics.

References

- 1. Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]

- 3. 2'-O methyl Inosine Oligo Modifications from Gene Link [genelink.com]

- 4. synoligo.com [synoligo.com]

- 5. Inosine and Nthis compound within a synthetic oligomer mimicking the anticodon loop of human tRNA(Ala) are major epitopes for anti-PL-12 myositis autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Probing RNA Structure with Chemical Methods